6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzofuran moiety and a triazine ring, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of benzofuran derivatives with triazine precursors under specific conditions. One common method includes the use of a condensation reaction between 1-benzofuran-2-ylamine and 3-methylphenyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The triazine ring can form stable complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-benzofuran-2-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-methoxy-1-benzofuran-2-carbonitrile
- (6-methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Uniqueness
6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of benzofuran and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N5O/c1-11-5-4-7-13(9-11)20-18-22-16(21-17(19)23-18)15-10-12-6-2-3-8-14(12)24-15/h2-10H,1H3,(H3,19,20,21,22,23) |
InChI Key |
OOIJIHNGDBQINP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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